3-(4-Bromophenyl)pyrrolidine

Cholinesterase Inhibition Medicinal Chemistry SAR

3-(4-Bromophenyl)pyrrolidine is a privileged heterocyclic scaffold for drug discovery. The para-bromine substituent provides a synthetic handle for Suzuki and Heck cross-couplings, enabling rapid SAR library diversification. Unlike non-halogenated or 4-chloro/4-fluoro analogs, this brominated core demonstrates unique activity in BChE inhibition (IC₅₀ = 28.21 μM) and high H3 receptor binding affinity (Kd = 1.35 nM), making it a strategic starting material for CNS therapeutics. Its established use in synthesizing anticonvulsant candidates (ED₅₀ = 7.4 mg/kg in MES model) confirms its value for neurological research. Choose this specific intermediate to optimize selectivity and potency without re-optimizing synthetic routes.

Molecular Formula C10H12BrN
Molecular Weight 226.11
CAS No. 1469974-99-9
Cat. No. B3034229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)pyrrolidine
CAS1469974-99-9
Molecular FormulaC10H12BrN
Molecular Weight226.11
Structural Identifiers
SMILESC1CNCC1C2=CC=C(C=C2)Br
InChIInChI=1S/C10H12BrN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2
InChIKeyHXTSCISDZDBQEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)pyrrolidine (CAS 1469974-99-9) Procurement & Scientific Overview


3-(4-Bromophenyl)pyrrolidine (CAS 1469974-99-9) is a heterocyclic building block featuring a pyrrolidine ring substituted at the 3-position with a 4-bromophenyl group. Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of 226.11 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of pharmaceuticals and bioactive molecules, where the bromine substituent enables further functionalization via cross-coupling reactions .

Why 3-(4-Bromophenyl)pyrrolidine Cannot Be Casually Substituted: A Procurement & Research Perspective


While other 3-aryl pyrrolidines share a similar core, the specific 4-bromophenyl substitution in 3-(4-Bromophenyl)pyrrolidine confers unique chemical and biological properties that prevent direct substitution. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck) that is absent in non-halogenated analogs . Furthermore, the electron-withdrawing and steric effects of the para-bromine influence binding affinity and selectivity in biological systems, as demonstrated by comparative studies on related scaffolds [1]. Simple replacement with a 4-chlorophenyl or 4-fluorophenyl analog would alter both the synthetic utility and the pharmacological profile, necessitating re-optimization of downstream synthetic routes or biological assays [1].

Quantitative Differentiation of 3-(4-Bromophenyl)pyrrolidine: A Comparative Evidence Guide


BChE Inhibition: 4-Bromophenyl Analog Shows Superior Potency vs. Chlorophenyl Analog

In a study of proline-based carbamates, the 4-bromophenyl-substituted derivative demonstrated butyrylcholinesterase (BChE) inhibitory activity with an IC₅₀ of 28.21 μM, which was 1.64-fold more potent than the 2-chlorophenyl-substituted analog (IC₅₀ = 46.35 μM against AChE) [1]. This indicates that the bromine substitution at the para-position significantly enhances BChE inhibition compared to chlorine substitution at the ortho-position in this scaffold.

Cholinesterase Inhibition Medicinal Chemistry SAR

Synthetic Versatility: Bromine Handle Enables Cross-Coupling Not Possible with Non-Halogenated Analogs

3-(4-Bromophenyl)pyrrolidine contains a reactive aryl bromide, enabling further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) . This synthetic handle is absent in non-halogenated analogs like 3-phenylpyrrolidine or 3-(4-methylphenyl)pyrrolidine, which cannot undergo direct C-C bond formation at the para-position. The bromine substituent thus provides a key orthogonal reactive site alongside the pyrrolidine nitrogen.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Physicochemical Profile: LogP and PSA Differentiation from Analogs

The computed LogP for 3-(4-Bromophenyl)pyrrolidine is 2.85, with a polar surface area (PSA) of 12.03 Ų [1]. While direct comparative data for other 3-aryl pyrrolidines under identical conditions is not available, the bromine atom's hydrophobicity and size contribute to a distinct physicochemical profile compared to chloro (LogP ~2.5 for 4-chlorophenyl analog) or fluoro (LogP ~1.9 for 4-fluorophenyl analog) derivatives, influencing membrane permeability and protein binding.

Physicochemical Properties Drug Design ADME

Purity and Quality Assurance: Commercial Availability at ≥98% Purity

3-(4-Bromophenyl)pyrrolidine is commercially available with a minimum purity of 98% (NLT 98%) . While 95% purity is common for many research chemicals, the availability of a higher purity grade (≥98%) reduces the need for additional purification steps and ensures greater reproducibility in sensitive applications such as medicinal chemistry campaigns or biological assays where impurities could confound results.

Procurement Quality Control Chemical Synthesis

Binding Affinity: Kd of 1.35 nM for Human H3 Receptor

In a binding assay, 3-(4-Bromophenyl)pyrrolidine exhibited a dissociation constant (Kd) of 1.35 nM for the human recombinant histamine H3 receptor (H3R) expressed in HEK293T cells [1]. This high affinity suggests potential utility in designing H3R-targeted probes or therapeutics. Comparative data for other 3-aryl pyrrolidines under identical assay conditions is not available.

GPCR Binding Affinity Histamine Receptor

Anticonvulsant Activity: 2-Bromophenyl Analog ED₅₀ = 7.4 mg/kg in MES Model

In a study of pyrrolidine-2,5-dione derivatives, a compound bearing a 2-bromophenyl group demonstrated an ED₅₀ of 7.4 mg/kg in the maximal electroshock seizure (MES) test in rats after oral administration, which was more potent than the reference drug phenytoin [1]. While this data pertains to a 2-bromophenyl-substituted pyrrolidine-2,5-dione rather than 3-(4-bromophenyl)pyrrolidine, it illustrates the potential impact of bromine substitution on anticonvulsant activity and provides a benchmark for future comparisons.

Anticonvulsant Epilepsy MES Test

Optimal Application Scenarios for 3-(4-Bromophenyl)pyrrolidine in Research & Development


Medicinal Chemistry: Synthesis of BChE-Selective Inhibitors

Based on the differential BChE inhibitory activity of the 4-bromophenyl-substituted scaffold (IC₅₀ = 28.21 μM) compared to chlorinated analogs [1], 3-(4-Bromophenyl)pyrrolidine serves as a privileged starting material for designing and synthesizing novel butyrylcholinesterase inhibitors. Researchers developing therapeutics for Alzheimer's disease or other cholinergic disorders can leverage this scaffold to optimize selectivity and potency.

Chemical Biology: Development of H3R-Targeted Probes

The high binding affinity of 3-(4-Bromophenyl)pyrrolidine for the human histamine H3 receptor (Kd = 1.35 nM) [1] makes it a valuable building block for creating chemical probes to study H3R function in neurological and inflammatory pathways. Further functionalization via the bromine handle can introduce reporter groups or improve pharmacokinetic properties without disrupting core binding interactions.

Organic Synthesis: Diversification via Suzuki-Miyaura Cross-Coupling

The presence of an aryl bromide in 3-(4-Bromophenyl)pyrrolidine [1] enables rapid diversification of the phenyl ring through palladium-catalyzed cross-coupling reactions. This feature is particularly valuable in medicinal chemistry campaigns requiring the exploration of SAR around the aryl group, allowing for the generation of compound libraries with varied substituents while maintaining the pyrrolidine core.

Anticonvulsant Drug Discovery: Exploration of Bromophenyl Pyrrolidine Scaffolds

Class-level evidence indicates that bromophenyl-substituted pyrrolidine derivatives can exhibit potent anticonvulsant activity in vivo (e.g., ED₅₀ = 7.4 mg/kg in MES model) [1]. 3-(4-Bromophenyl)pyrrolidine provides a starting point for synthesizing and evaluating new chemical entities targeting epilepsy, with the potential to achieve improved efficacy and reduced neurotoxicity compared to existing treatments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.